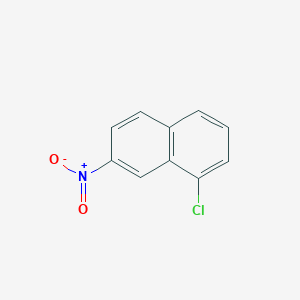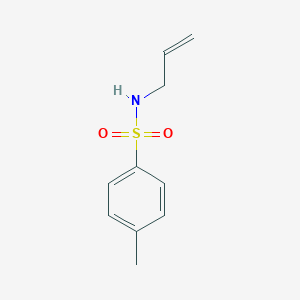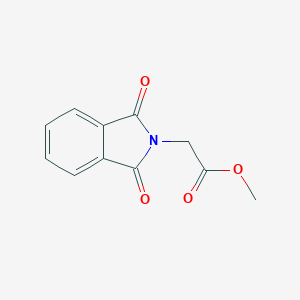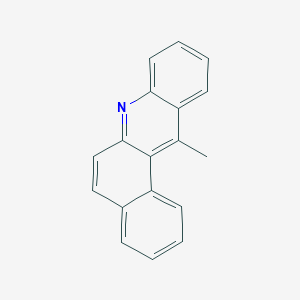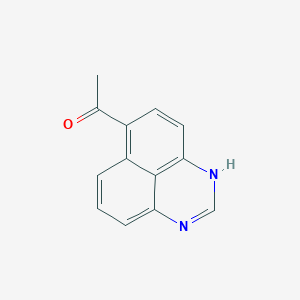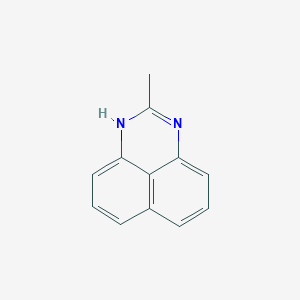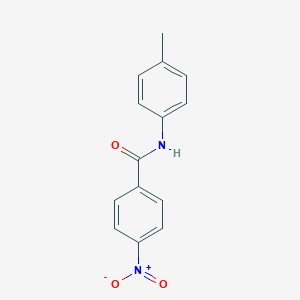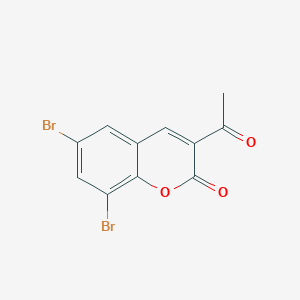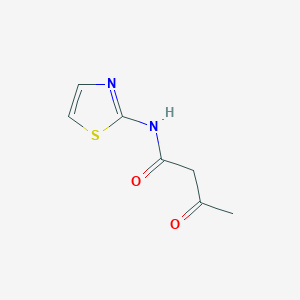
4-Chlor-2-(4-chlorphenyl)chinazolin
Übersicht
Beschreibung
4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular weight of 275.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-(4-chlorophenyl)quinazoline . The InChI code is 1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(4-chlorophenyl)quinazoline are not available, quinazoline derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.14 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Chinazolinderivate wurden ausgiebig auf ihre Antitumoreigenschaften untersucht. Sie wirken als Inhibitoren verschiedener Kinasen, die an Tumorwachstum und Metastasierung beteiligt sind. 4-Chlor-2-(4-chlorphenyl)chinazolin könnte potenziell bei der Synthese von Molekülen verwendet werden, die auf bestimmte Kinasen zielen, die an Krebswegen beteiligt sind .
Antibakterielle Mittel
Die Entstehung von arzneimittelresistenten Bakterienstämmen hat die Entwicklung neuer Antibiotika erforderlich gemacht. Chinazolinverbindungen, einschließlich This compound, haben sich aufgrund ihrer Fähigkeit, die bakterielle DNA-Synthese und Proteinfunktion zu beeinträchtigen, als neuartige antibakterielle Mittel gezeigt .
Antiepileptische Eigenschaften
Chinazolinderivate sind dafür bekannt, antiepileptische Wirkungen zu besitzen, die bei der Behandlung von Epilepsie und anderen Krampferkrankungen von Vorteil sein können. Die strukturellen Merkmale von This compound können zu seiner Wirksamkeit bei der Modulation der neuronalen Erregbarkeit beitragen .
Entzündungshemmende und schmerzlindernde Wirkungen
Die entzündungshemmenden und schmerzlindernden Wirkungen von Chinazolinen werden auf ihre Wechselwirkung mit entzündungsfördernden Signalwegen zurückgeführt. This compound könnte auf sein Potenzial untersucht werden, Entzündungen zu reduzieren und Schmerzen bei verschiedenen Erkrankungen zu lindern .
Antimalariaaktivität
Chinazolinderivate haben Wirksamkeit gegen Plasmodium-Arten gezeigt, die Parasiten, die für Malaria verantwortlich sind. Die strukturelle Komplexität von This compound macht es zu einem Kandidaten für die Entwicklung neuer Antimalariamittel .
Antidiabetisches Potenzial
Einige Chinazolinderivate wurden als Inhibitoren der α-Glucosidase identifiziert, einem Enzym, das eine Rolle bei der Kohlenhydratverdauung spielt. This compound hat das Potenzial, bei der Behandlung von Diabetes durch Modulation des Glukosestoffwechsels eingesetzt zu werden .
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives have been shown to inhibit certain enzymes and receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biological pathways, including those involved in cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments include its relatively low cost and the fact that it can be synthesized in a variety of ways. Additionally, 4-Chloro-2-(4-chlorophenyl)quinazoline is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments. For example, the mechanism of action of 4-Chloro-2-(4-chlorophenyl)quinazoline is not yet fully understood, making it difficult to predict its effects in certain experiments. Additionally, the biochemical and physiological effects of 4-Chloro-2-(4-chlorophenyl)quinazoline are not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
Given the potential applications of 4-Chloro-2-(4-chlorophenyl)quinazoline in various fields, there are many potential future directions for research into this compound. For example, further research could be conducted into the mechanism of action of 4-Chloro-2-(4-chlorophenyl)quinazoline and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of 4-Chloro-2-(4-chlorophenyl)quinazoline in medicinal chemistry, organic synthesis, and biochemistry. Finally, further research could be conducted into the potential advantages and limitations of using 4-Chloro-2-(4-chlorophenyl)quinazoline for laboratory experiments.
Eigenschaften
IUPAC Name |
4-chloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLKQWYHGPZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355934 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59490-94-7 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

